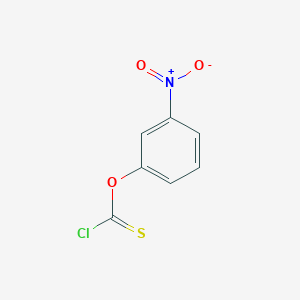
3-Nitrophenyl chlorothioformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrophenyl chlorothioformate is an organic compound with the molecular formula C7H4ClNO3S and a molecular weight of 217.63 g/mol . It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and a chlorothioformate group (-OC(=S)Cl) attached to the same ring.
Métodos De Preparación
3-Nitrophenyl chlorothioformate can be synthesized through the reaction of thiophosgene with 3-nitrophenol . The reaction typically involves the use of an inert solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the desired product is obtained. The reaction can be represented as follows:
3-Nitrophenol+Thiophosgene→3-Nitrophenyl chlorothioformate+HCl
Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
3-Nitrophenyl chlorothioformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates and thiocarbamates.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-nitrophenol and carbonyl sulfide.
Common reagents used in these reactions include amines, alcohols, hydrogen gas, and water. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Nitrophenyl chlorothioformate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-nitrophenyl chlorothioformate involves its reactivity with nucleophiles. The chlorothioformate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is utilized in various chemical modifications and synthesis processes .
Comparación Con Compuestos Similares
3-Nitrophenyl chlorothioformate can be compared with other similar compounds such as 4-nitrophenyl chloroformate and phenyl chloroformate:
4-Nitrophenyl Chloroformate: Similar in structure but with the nitro group at the para position.
Phenyl Chloroformate: Lacks the nitro group and is less reactive compared to this compound.
The presence of the nitro group in this compound enhances its reactivity, making it more suitable for specific applications in chemical synthesis and modification.
Propiedades
Fórmula molecular |
C7H4ClNO3S |
|---|---|
Peso molecular |
217.63 g/mol |
Nombre IUPAC |
O-(3-nitrophenyl) chloromethanethioate |
InChI |
InChI=1S/C7H4ClNO3S/c8-7(13)12-6-3-1-2-5(4-6)9(10)11/h1-4H |
Clave InChI |
ZGNFFHOWYYFWMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(=S)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


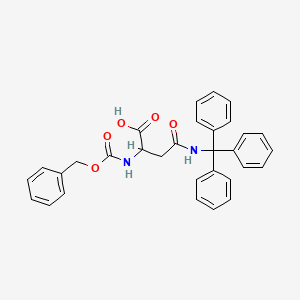
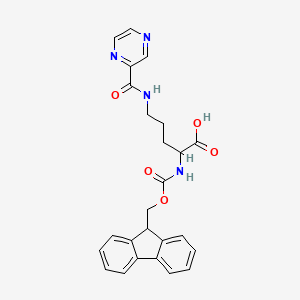
![2-(Ethylamino)-5-(hydroxymethyl)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B13390321.png)
![4-[5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol](/img/structure/B13390328.png)

![6-amino-2-[2-[1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidin-2-yl]-2-oxoethyl]-N-(2-amino-2-oxoethyl)hexanamide](/img/structure/B13390338.png)
![4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1'-biphenyl]-4-yl ester](/img/structure/B13390343.png)
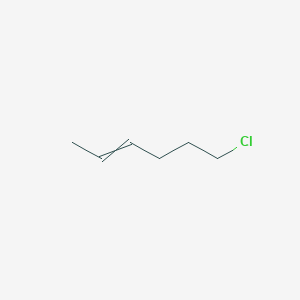
![Methyl 4a,7-dihydroxy-6-[3-(4-methoxyphenyl)prop-2-enoyloxy]-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13390354.png)
![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile](/img/structure/B13390372.png)
![7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B13390375.png)
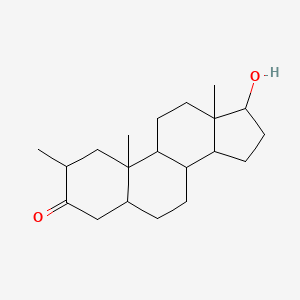
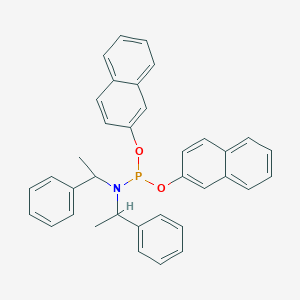
![5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B13390388.png)
